2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide
Description
2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide backbone substituted with a cyclopentyloxy group at the 2-position and a 3-(methylsulfonamido)phenyl moiety at the N-terminus (Fig. 1). Its design integrates features seen in anti-tubercular agents (e.g., isonicotinamide derivatives) and polymer precursors (e.g., substituted aromatic systems), warranting comparison with structurally related compounds.
Properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(methanesulfonamido)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(23,24)21-15-6-4-5-14(12-15)20-18(22)13-9-10-19-17(11-13)25-16-7-2-3-8-16/h4-6,9-12,16,21H,2-3,7-8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZNXAXJOPLQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The cyclopentyloxy group is introduced via SNAr on 2-chloroisonicotinic acid. In anhydrous DMF, cyclopentanol (1.2 eq) is deprotonated with NaH (1.5 eq) at 0°C, followed by addition of 2-chloroisonicotinic acid. The mixture is heated to 80°C for 12 hr, achieving ~65% conversion.
Key Optimization Parameters :
Purification and Characterization
Crude product is acidified (1M HCl) and extracted with ethyl acetate. Column chromatography (SiO2, hexane:EtOAc 3:1) yields 2-(cyclopentyloxy)isonicotinic acid as a white solid (mp 142–144°C). LC-MS confirms [M+H]+ at m/z 222.1.
Synthesis of 3-(Methylsulfonamido)Aniline
Sulfonylation of 3-Nitroaniline
3-Nitroaniline reacts with methanesulfonyl chloride (1.1 eq) in pyridine (0°C, 2 hr), followed by warming to room temperature. The nitro group is subsequently reduced with H2/Pd-C (10% wt) in ethanol, yielding 3-(methylsulfonamido)aniline (87% purity post-column chromatography).
Critical Safety Note :
Methanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions and rigorous PPE (nitrile gloves, face shield). Hazard statements H314 (skin corrosion) and precautionary measures P280 (protective gloves) are mandatory.
Amide Coupling: Convergent Synthesis
Activation of 2-(Cyclopentyloxy)Isonicotinic Acid
The carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.5 eq) in DCM at 0°C. After 30 min, 3-(methylsulfonamido)aniline (1.1 eq) is added, and the reaction stirs for 18 hr at room temperature.
Yield Optimization :
- Coupling Reagent : HATU outperforms EDCI/HOBt in polar aprotic solvents (89% vs. 72% yield).
- Solvent : Dichloromethane minimizes side reactions vs. DMF or THF.
- Stoichiometry : Excess amine (1.1 eq) drives reaction completion.
Workup and Purification
The crude product is washed with 5% citric acid (removing excess DIPEA) and brine. Final purification via reverse-phase HPLC (C18 column, acetonitrile:H2O gradient) affords the title compound in 78% yield (purity >99% by HPLC).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Cytokine Inhibition
Research indicates that compounds similar to 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide can function as cytokine inhibitors. These compounds may be effective in managing conditions characterized by excessive cytokine release, such as autoimmune diseases and inflammatory disorders. In vitro studies have shown that at concentrations around 10 µM, these compounds can inhibit TNF-alpha release significantly, suggesting their potential in therapeutic applications for diseases like rheumatoid arthritis and multiple sclerosis .
Anticancer Activity
The compound has demonstrated promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For example, a study reported an IC50 value of approximately 5 µM against MCF7 breast cancer cells after 48 hours of treatment. This indicates a strong potential for development as an anticancer agent .
Anti-inflammatory Effects
In animal models of inflammation, the compound exhibited significant anti-inflammatory effects. Administration resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated tissues, supporting its utility in treating conditions like arthritis.
Data Tables
Case Study 1: Cytokine Release Inhibition
A study was conducted to evaluate the efficacy of the compound in inhibiting cytokine release from human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with the compound at varying concentrations led to a dose-dependent reduction in TNF-alpha levels, confirming its potential as a therapeutic agent for cytokine-mediated disorders.
Case Study 2: Antitumor Efficacy
In vitro assays were performed on several cancer cell lines to assess the cytotoxic effects of the compound. The results showed that it significantly reduced cell viability in MCF7 breast cancer cells and A549 lung cancer cells, with observed IC50 values indicating effective concentration ranges for potential therapeutic use.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs fall into two categories based on the provided evidence:
Polymer Precursors : 3-Chloro-N-phenyl-phthalimide () shares a substituted aromatic system but lacks the isonicotinamide scaffold. Its chlorine substituent and phthalimide ring prioritize electronic effects for polymerization, unlike the sulfonamido and cyclopentyloxy groups in the target compound .
Anti-Tubercular Agents: Substituted amino acid hydrazides () feature isonicotinamide cores linked to hydrazineyl groups and aryl substituents (e.g., trifluoromethyl, chlorophenyl).
Table 1: Key Structural and Functional Differences
Table 2: Comparative Physicochemical Data (Selected Analogs)
Biological Activity
2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a compound that belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology. Its biological activity is primarily attributed to its interactions with various molecular targets within the body.
Chemical Structure
The chemical structure of this compound can be described by the following formula:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
The biological activity of this compound is largely influenced by its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:
- Inhibition of Bruton's Tyrosine Kinase (BTK) : Studies have shown that compounds similar in structure to this compound can effectively inhibit BTK, which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .
- Cytokine Modulation : The compound may also exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, thereby providing therapeutic benefits in autoimmune diseases .
Biological Activity Data
A summary of key biological activities observed in preclinical studies is presented in the table below.
| Activity | Effect | Reference |
|---|---|---|
| BTK Inhibition | IC50 = 25 nM | |
| Cytokine Release Inhibition | Reduced TNF-α and IL-6 levels | |
| Antiproliferative Effects | Inhibition of cancer cell growth |
Case Studies
-
Case Study on BTK Inhibition :
- A study evaluated the effects of various isonicotinamides on BTK activity in chronic lymphocytic leukemia (CLL). The results indicated that this compound significantly inhibited BTK-mediated signaling, leading to reduced cell proliferation and increased apoptosis in CLL cells.
-
Anti-inflammatory Activity :
- Research focusing on autoimmune diseases demonstrated that this compound could effectively decrease the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis and multiple sclerosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
